D-Psicose

Beschreibung

D-Psicose is a natural product found in Polytrichum commune with data available.

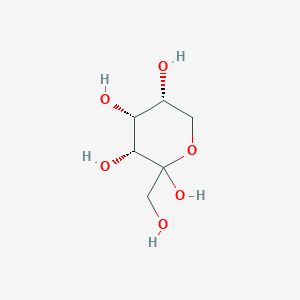

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H12O6 |

|---|---|

Molekulargewicht |

180.16 g/mol |

IUPAC-Name |

(3R,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6?/m1/s1 |

InChI-Schlüssel |

LKDRXBCSQODPBY-JDJSBBGDSA-N |

SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

Isomerische SMILES |

C1[C@H]([C@H]([C@H](C(O1)(CO)O)O)O)O |

Kanonische SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of D-Psicose (Allulose)

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Psicose, also known as D-Allulose, is a rare monosaccharide and a C-3 epimer of D-fructose.[1] It is found in small quantities in various natural products like wheat, figs, and raisins.[1] Despite having a chemical formula identical to fructose (C6H12O6), this compound is minimally metabolized in the human body, rendering it a low-calorie sugar substitute.[2][3] It possesses about 70% of the sweetness of sucrose with a caloric value of approximately 0.2 to 0.4 kcal/g.[1] This unique combination of properties has garnered significant interest in its application as a functional food ingredient and potential therapeutic agent. This guide provides a comprehensive overview of the discovery, history, production, and key experimental findings related to this compound.

Discovery and History

The journey of this compound from a rare, scientifically obscure sugar to a commercially viable product is a testament to decades of research and innovation.

-

1940s: this compound was first identified.[1]

-

1994: A pivotal breakthrough occurred when Professor Ken Izumori at Kagawa University, Japan, discovered the enzyme D-tagatose 3-epimerase . This enzyme was found to efficiently convert D-fructose into this compound, paving the way for mass production.[1]

-

"Izumoring" Strategy: Professor Izumori and his team developed a comprehensive strategy for the production of various rare sugars from abundant monosaccharides, which they termed the "Izumoring." This strategy heavily relies on enzymatic conversions.

Production of this compound

The commercial viability of this compound hinges on efficient and scalable production methods. While chemical synthesis is possible, enzymatic conversion of D-fructose is the preferred industrial method due to its specificity and milder reaction conditions.

Enzymatic Production

The core of the enzymatic production of this compound is the isomerization of D-fructose at the C-3 position, catalyzed by specific epimerases.

Key Enzymes:

-

D-tagatose 3-epimerase (D-TE): The first enzyme discovered for this purpose, it catalyzes the epimerization of both D-tagatose to D-sorbose and D-fructose to this compound.[4]

-

This compound 3-epimerase (DPE) / D-allulose 3-epimerase (DAE): These enzymes exhibit higher specificity for the conversion of D-fructose to this compound.[5]

Experimental Protocol: Enzymatic Synthesis, Purification, and Crystallization of this compound

This protocol outlines a general procedure for the lab-scale production and purification of this compound from D-fructose using an immobilized epimerase.

1. Enzyme Immobilization:

-

Support Material: A common choice is a porous carrier like amino-epoxide support (e.g., ReliZyme HFA403/M).[6]

-

Procedure:

-

The purified this compound 3-epimerase is immobilized onto the support through a multi-step process involving ion exchange, covalent binding, and crosslinking with agents like glutaraldehyde.[6]

-

The immobilized enzyme is then washed and stored in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).[6]

-

2. Enzymatic Conversion:

-

Reaction Mixture:

-

Procedure:

-

The D-fructose solution is passed through a column packed with the immobilized this compound 3-epimerase.[7]

-

The reaction is maintained at an optimal temperature, typically around 50-60°C.[6]

-

The flow rate is adjusted to achieve a conversion rate of approximately 25-30%.[7]

-

The effluent containing a mixture of D-fructose and this compound is collected.

-

3. Purification:

-

Chromatography:

-

Procedure:

-

The reaction mixture is loaded onto the SMB system.

-

Water is used as the eluent.

-

Fractions are collected and analyzed by HPLC to identify those with a high concentration of this compound (typically >90%).[2]

-

4. Crystallization:

-

Procedure:

-

The purified this compound solution is concentrated under vacuum to a supersaturated state (e.g., 75-85% solids).[2]

-

The concentrated syrup is cooled gradually in a crystallizer.

-

Seed crystals of this compound may be added to initiate crystallization.[2]

-

The crystals are harvested by centrifugation, washed with ethanol, and dried.[8]

-

Workflow for this compound Production

Caption: Workflow for the enzymatic production of this compound.

Physiological Effects and Mechanisms of Action

This compound exhibits a range of physiological effects that are of interest for drug development and nutritional science.

Effects on Lipid Metabolism

Studies in animal models have consistently demonstrated the beneficial effects of this compound on lipid metabolism.

Experimental Protocol: Investigating the Effect of this compound on Lipid Metabolism in Rats

This protocol describes a typical study design to evaluate the impact of dietary this compound on lipid metabolism in rats.

1. Animals and Diets:

-

Animals: Male Wistar rats are commonly used.[3]

-

Acclimation: Animals are acclimated for a week with free access to a standard chow diet and water.

-

Experimental Diets:

-

Control Diet: A standard rodent diet.

-

This compound Diet: The control diet supplemented with 3-5% (w/w) this compound.[3]

-

Other control groups may include diets supplemented with sucrose or fructose for comparison.

-

-

Study Duration: Typically 4 to 8 weeks.

2. Sample Collection and Analysis:

-

Blood Samples: Blood is collected at the end of the study for the analysis of serum lipids (triglycerides, total cholesterol, HDL, LDL) and hormones (insulin, leptin).

-

Tissue Samples: The liver and adipose tissue are excised, weighed, and stored at -80°C for further analysis.

-

Lipid Extraction from Liver: Total lipids are extracted from a portion of the liver using a chloroform:methanol (2:1, v/v) solution. The extracted lipids are then quantified gravimetrically.[9]

3. Biochemical Assays:

-

Hepatic Lipogenic Enzyme Activity:

4. Gene Expression Analysis:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the liver tissue using a suitable method (e.g., TRIzol reagent), and cDNA is synthesized using a reverse transcription kit.

-

Quantitative Real-Time PCR (qRT-PCR): The expression levels of genes involved in lipid metabolism, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Fatty Acid Synthase (FAS) , are quantified.[11]

-

Primer Sequences (Rat):

-

SREBP-1c: Forward - 5'-GACCTCGCAGTCGTGGCT-3', Reverse - 5'-GGCTGAGGAGMAPKAP kinase 2/3 and PRAK.[12] This cascade ultimately influences the expression of various genes, including those involved in inflammation.

-

-

Experimental Evidence:

-

In a study using human umbilical vein endothelial cells (HUVECs), high glucose levels were shown to induce the expression of Monocyte Chemoattractant Protein-1 (MCP-1), a pro-inflammatory chemokine.[8]

-

Co-treatment with this compound was found to inhibit this high-glucose-induced MCP-1 expression.[8]

-

Further investigation revealed that this compound treatment reduced the phosphorylation of p38 MAPK, suggesting that the anti-inflammatory effect of this compound is mediated, at least in part, through the inhibition of the p38 MAPK pathway.[8]

p38 MAPK Signaling Pathway

Caption: this compound inhibits high glucose-induced MCP-1 expression via the p38 MAPK pathway.

Experimental Protocol: Western Blot for Phosphorylated p38 MAPK

This protocol provides a general procedure for detecting the phosphorylation status of p38 MAPK in HUVECs.

1. Cell Culture and Treatment:

-

HUVECs are cultured in appropriate media.

-

Cells are treated with high glucose (e.g., 25 mM) in the presence or absence of this compound for a specified time.

2. Protein Extraction:

-

Cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

3. Western Blotting:

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution containing 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated p38 MAPK. Another membrane is incubated with an antibody for total p38 MAPK as a loading control.[13]

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

Stimulation of Glucagon-Like Peptide-1 (GLP-1) Secretion

This compound has been shown to stimulate the secretion of GLP-1, an incretin hormone with important roles in glucose homeostasis and appetite regulation.

Experimental Evidence:

-

Oral administration of this compound to rats resulted in a significant and sustained increase in plasma GLP-1 levels.[14][15]

-

Studies using isolated perfused rat ileum demonstrated that luminal administration of this compound directly stimulates GLP-1 secretion from L-cells.[14][16]

Experimental Protocol: GLP-1 Secretion from Isolated Perfused Rat Ileum

This protocol describes a method for studying the direct effect of this compound on GLP-1 secretion from the rat ileum.

1. Perfusion Setup:

-

The ileal segment of an anesthetized rat is isolated and cannulated for both vascular and luminal perfusion.[14]

-

The vascular perfusate is a Krebs-Ringer bicarbonate buffer containing dextran and bovine serum albumin, gassed with 95% O2 and 5% CO2.[16]

-

The luminal perfusate is a saline solution.

2. Experimental Procedure:

-

The preparation is allowed to stabilize with a basal perfusion for a set period.

-

This compound is then introduced into the luminal perfusate at various concentrations.

-

Venous effluent is collected at regular intervals.

3. GLP-1 Measurement:

-

The concentration of GLP-1 in the venous effluent is measured using a specific radioimmunoassay (RIA) or ELISA kit.[17]

Potential Role in GLUT4 Translocation

While direct studies on the effect of this compound on GLUT4 translocation are limited, its insulin-sensitizing effects suggest a potential involvement of this pathway. GLUT4 translocation to the plasma membrane is a critical step in insulin-stimulated glucose uptake into muscle and adipose tissue.

Experimental Protocol: GLUT4 Translocation Assay in L6 Myotubes

This protocol outlines a common method for assessing GLUT4 translocation in a skeletal muscle cell line.

1. Cell Culture and Differentiation:

-

L6 myoblasts stably expressing myc-tagged GLUT4 (L6-GLUT4myc) are cultured and differentiated into myotubes.[18]

2. Treatment:

-

Myotubes are serum-starved and then treated with insulin (positive control), this compound, or a vehicle control for a specified time.[19]

3. Detection of Surface GLUT4:

-

Immunofluorescence Staining:

-

The cells are fixed, but not permeabilized, to ensure only surface proteins are labeled.

-

The cells are incubated with an anti-myc antibody to label the externally exposed myc tag of the translocated GLUT4.[19]

-

A fluorescently labeled secondary antibody is then used for detection.

-

-

Flow Cytometry:

-

After antibody labeling as described above, the cells are detached and analyzed by flow cytometry to quantify the fluorescence intensity, which is proportional to the amount of surface GLUT4.[20]

-

-

Cell Surface Biotinylation:

-

Surface proteins are labeled with a membrane-impermeable biotinylation reagent.

-

The cells are lysed, and biotinylated proteins are captured using streptavidin beads.

-

The amount of captured GLUT4 is then quantified by Western blotting.

-

Insulin-Mediated GLUT4 Translocation Pathway

Caption: A simplified diagram of the insulin-mediated GLUT4 translocation pathway.

Quantitative Data Summary

Table 1: Physicochemical and Metabolic Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C6H12O6 | [1] |

| Molar Mass | 180.16 g/mol | - |

| Sweetness (relative to sucrose) | ~70% | [1] |

| Caloric Value (human) | 0.2 - 0.4 kcal/g | [1] |

| Caloric Value (rat) | ~0.007 kcal/g | [3] |

| Glycemic Index | Very low / Negligible | - |

Table 2: Effects of this compound in Animal Models (Rats)

| Parameter | Effect of this compound | Reference(s) |

| Body Weight | Reduction | [3] |

| Adipose Tissue Weight | Reduction | [3] |

| Serum Insulin | Reduction | [3] |

| Serum Leptin | Reduction | [3] |

| Hepatic Lipogenic Enzyme Activity | Reduction | [3] |

| SREBP-1c Gene Expression | Downregulation | [11] |

| Plasma GLP-1 | Increase | [14][15] |

Conclusion

This compound has emerged as a promising low-calorie sugar substitute with demonstrated beneficial effects on lipid metabolism and glucose homeostasis in preclinical studies. Its discovery and the subsequent development of enzymatic production methods have made it accessible for research and commercial applications. The mechanisms underlying its physiological effects appear to be multi-faceted, involving the modulation of key signaling pathways such as p38 MAPK and the stimulation of incretin hormones like GLP-1. Further research, particularly well-controlled clinical trials, is warranted to fully elucidate its therapeutic potential in the management of metabolic disorders. This guide provides a foundational technical overview for researchers and professionals in the field, summarizing the key historical milestones, production methodologies, and experimental findings to date.

References

- 1. Production, purification, characterization, and safety evaluation of constructed recombinant this compound 3-epimerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US8524888B2 - Method of producing this compound crystals - Google Patents [patents.google.com]

- 3. ebm-journal.org [ebm-journal.org]

- 4. pga.mgh.harvard.edu [pga.mgh.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. [PDF] Preparation of this compound from d-fructose by immobilized d-tagatose 3-epimerase | Semantic Scholar [semanticscholar.org]

- 8. EP3210478A1 - Method for preparing this compound crystal - Google Patents [patents.google.com]

- 9. Analytical methods for evaluation of the fatty acid metabolism in rat liver [redalyc.org]

- 10. Acetyl CoA carboxylase and fatty acid synthetase activities in liver and adipose tissue of meal-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Regulation of glucagon-like peptide-1 secretion from rat ileum by neurotransmitters and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dspace.library.uu.nl [dspace.library.uu.nl]

- 16. joe.bioscientifica.com [joe.bioscientifica.com]

- 17. diabetesjournals.org [diabetesjournals.org]

- 18. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Flow cytometry protocol for GLUT4-myc detection on cell surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Insulin-regulated Glut4 Translocation: MEMBRANE PROTEIN TRAFFICKING WITH SIX DISTINCTIVE STEPS - PMC [pmc.ncbi.nlm.nih.gov]

D-Psicose: A Technical Guide to the C-3 Epimer of D-Fructose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Psicose (also known as D-Allulose) is a rare monosaccharide and a C-3 epimer of D-fructose.[1][2][3] This naturally occurring ketohexose is found in small quantities in various foods like wheat, figs, and raisins.[2] Its significance in the scientific and pharmaceutical communities stems from its unique physiological properties: it is a low-calorie sweetener with approximately 70% of the sweetness of sucrose but with virtually zero calories.[4][5] Extensive research has demonstrated its potential health benefits, including anti-hyperglycemic, anti-hyperlipidemic, and anti-obesity effects, making it a promising candidate for managing metabolic disorders such as type 2 diabetes.[5][6][7] This technical guide provides an in-depth overview of the core aspects of this compound, including its biochemical properties, metabolic fate, mechanisms of action, and relevant experimental data.

Biochemical Profile and Production

This compound is a ketohexose with the same chemical formula as fructose (C6H12O6) but differs in the stereochemistry at the third carbon position.[3][8][9] This structural difference is the basis for its distinct metabolic and physiological properties.

Enzymatic Production: The large-scale production of this compound has been made possible through enzymatic epimerization of D-fructose.[8][10] The key enzymes involved are D-tagatose 3-epimerase (DTEase) and this compound 3-epimerase (DPEase), which belong to the D-ketose 3-epimerase (DKEase) family.[3][8][10] These enzymes catalyze the reversible conversion of D-fructose to this compound.[10]

Figure 1: Enzymatic production of this compound from D-fructose.

Metabolism and Pharmacokinetics

Unlike its epimer D-fructose, this compound is poorly metabolized in the human body.[8][10] Approximately 70% of ingested this compound is absorbed in the small intestine and subsequently excreted in the urine without being utilized for energy.[11] The remaining 30% reaches the large intestine, where it is partially fermented by the gut microbiota.[11][12]

Absorption, Distribution, and Excretion

Studies in rats have shown that orally administered this compound is well-absorbed and rapidly eliminated.[13] Peak blood concentrations are observed within an hour of ingestion, followed by a swift decline.[13] The absorbed this compound is distributed to various organs, with the highest concentrations found in the liver and kidneys, before being excreted primarily through urine.[13]

Figure 2: Metabolic fate of orally ingested this compound.

Mechanism of Action: Anti-Hyperglycemic Effects

This compound exerts its anti-hyperglycemic effects through multiple mechanisms, primarily by modulating carbohydrate digestion and glucose metabolism.

Inhibition of Intestinal α-Glucosidases

In vitro and in vivo studies have demonstrated that this compound potently inhibits intestinal α-glucosidase enzymes, specifically sucrase and maltase.[1] This inhibition slows down the digestion of sucrose and maltose into absorbable monosaccharides, thereby blunting the postprandial rise in blood glucose levels.[1]

Enhancement of Hepatic Glucokinase Activity

This compound has been shown to promote the translocation of glucokinase from the nucleus to the cytoplasm in hepatocytes.[6][14] This translocation enhances glucokinase activity, leading to increased phosphorylation of glucose to glucose-6-phosphate, which in turn promotes glycogen synthesis and hepatic glucose uptake.[6][14]

Figure 3: Key mechanisms of this compound's anti-hyperglycemic action.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative findings from various studies investigating the effects of this compound.

Table 1: Effects of this compound on Postprandial Blood Glucose in Rats

| Treatment Group | Dose | Carbohydrate Load | Peak Plasma Glucose (mg/dL) | % Reduction vs. Control | Reference |

| Sucrose (Control) | - | 2 g/kg | ~160 | - | [1] |

| Sucrose + this compound | 0.2 g/kg | 2 g/kg | ~120 | ~25% | [1] |

| Maltose (Control) | - | 2 g/kg | ~175 | - | [1] |

| Maltose + this compound | 0.2 g/kg | 2 g/kg | ~130 | ~26% | [1] |

Table 2: Long-Term Effects of this compound on Body Weight and Adipose Tissue in Rats

| Diet Group | Duration | Final Body Weight (g) | Intra-abdominal Adipose Tissue Weight (g) | Reference |

| Sucrose (Control) | 18 months | ~700 | ~45 | [15] |

| This compound (3%) | 18 months | ~650 | ~35 | [15] |

Table 3: Effects of this compound on Glucose and Insulin Levels in Type 2 Diabetic Rats (OLETF)

| Treatment Group | Duration | Blood Glucose (mg/dL) | Serum Insulin (ng/mL) | Reference |

| Control (OLETF) | 13 weeks | ~250 | ~8.5 | [6] |

| This compound (5% in water) | 13 weeks | ~180 | ~5.0 | [6] |

Experimental Protocols

In Vivo Study: Oral Carbohydrate Tolerance Test in Rats

-

Animals: Male Wistar rats.

-

Acclimation: Standard laboratory conditions for at least one week.

-

Fasting: Overnight fasting prior to the experiment.

-

Treatment Groups:

-

Control Group: Administered a solution of sucrose (2 g/kg body weight) or maltose (2 g/kg body weight).

-

This compound Group: Administered a solution of sucrose or maltose along with this compound (0.2 g/kg body weight).

-

-

Blood Sampling: Blood samples were collected from the tail vein at 0, 30, 60, 90, and 120 minutes post-administration.

-

Analysis: Plasma glucose concentrations were determined using a glucose oxidase method.

-

Statistical Analysis: Data were analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significant differences between groups.

Figure 4: Workflow for the oral carbohydrate tolerance test.

Long-Term Toxicity and Efficacy Study in Rats

-

Animals: Male Wistar rats (3 weeks old).

-

Dietary Groups:

-

Control Group: Fed a standard diet containing 3% sucrose.

-

This compound Group: Fed a standard diet containing 3% this compound.

-

-

Duration: 12 to 18 months.

-

Parameters Measured:

-

Body weight and food intake (weekly).

-

Intra-abdominal adipose tissue weight (at sacrifice).

-

Blood chemistry and hematology (at sacrifice).

-

Gross pathology and histopathology of major organs.

-

-

Statistical Analysis: Comparison between the two groups using t-tests or other appropriate statistical methods.

Safety and Regulatory Status

This compound has been found to have low toxicity, with an LD50 value of 16 g/kg in rats.[15] Long-term studies in rats have not shown any adverse effects at dietary doses of 3%.[15] The United States Food and Drug Administration (FDA) has granted this compound the status of Generally Recognized as Safe (GRAS).[8]

Conclusion and Future Directions

This compound, the C-3 epimer of D-fructose, presents a compelling profile for researchers, scientists, and drug development professionals. Its unique metabolic fate and mechanisms of action, particularly in modulating glucose metabolism, underscore its potential as a functional food ingredient and a therapeutic agent for metabolic diseases. The existing body of evidence from preclinical and clinical studies provides a strong foundation for its application. Future research should focus on elucidating the long-term effects of this compound in diverse human populations, exploring its impact on the gut microbiome in more detail, and investigating its potential synergistic effects with other therapeutic agents for the management of type 2 diabetes and obesity. The continued development of cost-effective, large-scale production methods will also be crucial for its widespread adoption.

References

- 1. This compound Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Psicose - Wikipedia [en.wikipedia.org]

- 3. scirp.org [scirp.org]

- 4. This compound is a rare sugar that provides no energy to growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rare sugar this compound improves insulin sensitivity and glucose tolerance in type 2 diabetes Otsuka Long-Evans Tokushima Fatty (OLETF) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rare sugar this compound prevents progression and development of diabetes in T2DM model Otsuka Long-Evans Tokushima Fatty rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (this compound) [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Metabolic effects of this compound in rats: studies on faecal and urinary excretion and caecal fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Intestinal absorption, organ distribution, and urinary excretion of the rare sugar this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Study on Long-Term Toxicity of this compound in Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Biochemical Properties of D-Psicose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Psicose (also known as D-allulose), a rare sugar and C-3 epimer of D-fructose, is emerging as a compound of significant interest in the fields of biochemistry, nutrition, and drug development.[1][2] Its unique biochemical properties, including its low caloric value and its ability to modulate key metabolic pathways, position it as a potential therapeutic agent for metabolic disorders such as obesity and type 2 diabetes. This technical guide provides an in-depth overview of the core biochemical properties of this compound, with a focus on its physicochemical characteristics, metabolic fate, and its influence on glucose and lipid metabolism. Detailed experimental protocols and visual representations of key pathways and workflows are provided to support further research and development.

Physicochemical Properties

This compound is a monosaccharide with the same molecular formula as fructose and glucose (C6H12O6) and a molecular weight of 180.16 g/mol .[1][2] It exists as a white crystalline substance that is highly soluble in water.[2] Notably, it possesses approximately 70% of the sweetness of sucrose but contributes only 0.2-0.4 kcal/g, a significant reduction from the 4 kcal/g of sucrose.[3] This low caloric value is primarily due to its limited metabolism in the human body.[3]

| Property | Value | Reference(s) |

| Molecular Formula | C6H12O6 | [1][2][4] |

| Molecular Weight | 180.16 g/mol | [1][2][3] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 96 °C | [2][5] |

| Solubility in Water | High | [2][4] |

| Sweetness (relative to sucrose) | ~70% | [2][3] |

| Caloric Value | 0.2-0.4 kcal/g | [3] |

Metabolism, Absorption, and Excretion

Unlike its epimer D-fructose, this compound is poorly metabolized by the body.[3] Following oral ingestion, a significant portion is absorbed in the small intestine and excreted unchanged in the urine.[3] This resistance to metabolic breakdown is a key contributor to its low caloric value.

Biochemical Effects

Effects on Glucose Metabolism

This compound has demonstrated significant effects on glucose homeostasis, primarily through two mechanisms: inhibition of intestinal α-glucosidases and modulation of hepatic glucose metabolism.

This compound acts as an inhibitor of intestinal α-glucosidases, specifically sucrase and maltase.[6] This inhibition slows the breakdown of dietary carbohydrates into absorbable monosaccharides, thereby reducing postprandial blood glucose spikes.[6]

| Enzyme | Effect of this compound | Reference(s) |

| Intestinal Sucrase | Inhibition | [6] |

| Intestinal Maltase | Inhibition | [6] |

| Intestinal α-amylase | Slight Inhibition | [6] |

This compound influences hepatic glucose metabolism by promoting the translocation of glucokinase (GK) from the nucleus to the cytoplasm in hepatocytes.[7] Glucokinase is a key enzyme in the first step of glycolysis and glycogen synthesis. Its translocation to the cytoplasm enhances its activity, leading to increased glucose uptake and glycogen storage in the liver. This mechanism is thought to involve the interaction of this compound with the glucokinase regulatory protein (GKRP), which normally sequesters glucokinase in the nucleus in a low-glucose state.[8][9]

Effects on Lipid Metabolism

This compound has been shown to favorably alter lipid metabolism, contributing to its anti-obesity effects.[6][10] It exerts these effects by modulating the expression of key genes involved in lipogenesis and fatty acid oxidation.

Studies have shown that this compound supplementation can suppress the expression of lipogenic genes such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).[10] This suppression is mediated, at least in part, through the modulation of the sterol regulatory element-binding protein-1c (SREBP-1c) signaling pathway.[10][11]

This compound has been reported to stimulate the phosphorylation and activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[10] Activated AMPK, in turn, phosphorylates and inhibits SREBP-1c, leading to a downstream reduction in the expression of lipogenic genes.[11][12]

Safety and Toxicology

This compound is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration.[3] Toxicological studies in rats have indicated a high LD50 of 16 g/kg body weight, classifying it as a substance of low acute toxicity.[7][13] Long-term feeding studies in rats have not shown any significant adverse effects at dietary concentrations of 3%.[13]

Analytical Methods

Several analytical methods are available for the quantification of this compound in various matrices. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) is a commonly used technique for the simultaneous determination of this compound and other sugars in food products.

Experimental Protocols

In Vitro α-Glucosidase Inhibitory Assay

This protocol is adapted from methods used to assess the inhibitory activity of compounds on α-glucosidase.[14][15][16][17]

Materials:

-

α-glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na2CO3)

-

96-well microplate reader

Procedure:

-

Prepare solutions of α-glucosidase, pNPG, this compound, and acarbose in phosphate buffer.

-

In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of this compound solution at various concentrations, and 25 µL of α-glucosidase solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 25 µL of pNPG solution.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of Na2CO3 solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

Oral Glucose Tolerance Test (OGTT) in Rats

This protocol is a generalized procedure based on standard methods for OGTT in rodents.[18][19][20]

Animals:

-

Male Wistar rats (or other appropriate strain)

Materials:

-

This compound

-

Glucose solution (for oral gavage)

-

Glucometer and test strips

-

Oral gavage needles

Procedure:

-

Fast rats overnight (12-16 hours) with free access to water.

-

Record the baseline blood glucose level (t=0) from the tail vein.

-

Administer this compound (e.g., 2 g/kg body weight) or vehicle (water) via oral gavage.

-

Thirty minutes after this compound administration, administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

-

Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC).

Conclusion

This compound exhibits a range of biochemical properties that make it a compelling subject for further investigation. Its ability to inhibit carbohydrate-digesting enzymes and modulate hepatic glucose and lipid metabolism through pathways involving glucokinase, AMPK, and SREBP-1c highlights its potential as a therapeutic agent for metabolic diseases. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the mechanisms of action and potential applications of this unique rare sugar.

References

- 1. Frontiers | Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology [frontiersin.org]

- 2. Research Advances of d-allulose: An Overview of Physiological Functions, Enzymatic Biotransformation Technologies, and Production Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (this compound) [scirp.org]

- 4. D-Allulose Specifications: Powder and Syrup with High Purity [bshingredients.com]

- 5. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An allosteric activator of glucokinase impairs the interaction of glucokinase and glucokinase regulatory protein and regulates glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of the regulatory protein of glucokinase in the glucose sensory mechanism of the hepatocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. AMPK Phosphorylates and Inhibits SREBP Activity to Attenuate Hepatic Steatosis and Atherosclerosis in Diet-induced Insulin Resistant Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AMPK phosphorylates and inhibits SREBP activity to attenuate hepatic steatosis and atherosclerosis in diet-induced insulin-resistant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Study on Long-Term Toxicity of this compound in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]

- 15. In vitro α-glucosidase inhibitory assay [protocols.io]

- 16. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Inhibits Intestinal alpha-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. olac.berkeley.edu [olac.berkeley.edu]

- 19. mmpc.org [mmpc.org]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the In Vivo Metabolic Pathway of D-Psicose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic pathway of D-Psicose (also known as D-Allulose), a rare sugar with significant potential in food science and therapeutics. The document synthesizes current research on its absorption, distribution, metabolism, and excretion (ADME), presents quantitative data in tabular format, details common experimental protocols, and visualizes key processes using logical diagrams.

Introduction

This compound is a C-3 epimer of D-fructose, a ketohexose that is naturally present in small quantities in various agricultural products and commercially produced carbohydrate mixtures.[1] Its popularity as a sugar substitute stems from its sweet taste—about 70% of the sweetness of sucrose—and its remarkably low caloric value, estimated to be between 0.2 and 0.4 kcal/g.[2] Unlike conventional sugars, this compound is largely unutilized by the human body, making its metabolic fate a critical area of study for assessing its safety and physiological effects.[2][3] Understanding the in vivo pathway of this compound is essential for its application in managing conditions like obesity and diabetes, as it has been shown to suppress postprandial hyperglycemia and reduce body fat accumulation in animal studies.[4][5] This guide will delve into the technical details of its journey through the body, providing the foundational knowledge required for research and development.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The metabolic profile of this compound is characterized by efficient absorption followed by rapid excretion, with minimal to no metabolic conversion for energy.[3][6]

2.1 Absorption Upon oral ingestion, this compound is readily absorbed in the small intestine.[7] In humans, it is estimated that approximately 70% of ingested this compound is absorbed, while the remaining 30% passes to the large intestine.[8][9] The absorption is mediated by glucose transporters, specifically GLUT5 and GLUT2, which it shares with fructose.[2][8] Studies in rats show that after oral administration, this compound quickly appears in the bloodstream, with peak blood concentrations observed around 60 minutes post-ingestion.[7][10]

2.2 Distribution Once absorbed into the systemic circulation, this compound is distributed to various organs.[7] Animal studies using radiolabeled this compound have shown that the highest concentrations are found in the liver and kidneys.[5][7][11] Lesser amounts are distributed to the lungs, spleen, heart, and skeletal muscle.[5][7] Notably, accumulation in the brain has not been observed.[11] Despite its distribution to the liver, this compound does not appear to be significantly metabolized there.[3][12] Seven days after a single oral dose in rats, the total remaining amount in the body was less than 1%.[10][11]

2.3 Metabolism A key characteristic of this compound is its metabolic stability. Human and rat hepatocytes show that while fructose is rapidly metabolized, this compound remains largely intact.[3][12] It is not a substrate for the enzymes that metabolize common sugars like glucose and fructose, and therefore does not contribute to hepatic energy production.[2][3] The small fraction of this compound that is not absorbed in the small intestine and reaches the large intestine can be partially fermented by gut microbiota, leading to the production of short-chain fatty acids.[8][13] However, this fermentation is minimal.[6]

2.4 Excretion The primary route of elimination for absorbed this compound is through the kidneys via urinary excretion.[3][14] In human studies, 66-86% of an orally administered dose was recovered intact in the urine.[6] In rats, approximately 37% of an oral dose is excreted in the urine, with another 8-13% eliminated in the feces.[13][15] The elimination is rapid; following intravenous administration in rats, the plasma half-life was determined to be approximately 57-72 minutes.[7][10][12]

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative parameters from various in vivo studies on this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration (100 mg/kg)

| Parameter | Value (Mean ± SD) | Time Point | Reference |

|---|---|---|---|

| Blood Concentration | |||

| 11.3 ± 6.4 µg/g | 10 min | [7] | |

| 41.8 ± 16.2 µg/g | 30 min | [7] | |

| Cmax (Peak Concentration) | 48.5 ± 15.6 µg/g | 60 min | [7][10] |

| 39.2 ± 9.5 µg/g | 120 min | [7] | |

| Cumulative Urinary Excretion | |||

| ~10% of dose | 30 min | [7] | |

| ~20% of dose | 60 min | [7][11] |

| | 33-37% of dose | 120 min |[7][11] |

Table 2: Excretion and Distribution of this compound in Humans and Rats

| Species | Route | % of Dose Excreted (Urine) | % of Dose Excreted (Feces) | Key Tissue Distribution | Reference |

|---|---|---|---|---|---|

| Human | Oral | 66 - 86% | < 3% | Not specified | [6][8] |

| Rat | Oral | 11 - 37% | 8 - 13% | Liver, Kidney | [7][13][15] |

| Rat | Intravenous | ~50% (within 1 hr) | Not applicable | Liver, Kidney |[7][10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments used to study this compound metabolism in vivo.

4.1 Protocol: In Vivo Pharmacokinetic Study in Rats

-

Objective: To determine the absorption, distribution, and excretion of this compound after oral administration.

-

Test Substance: ¹⁴C-labeled this compound, synthesized enzymatically.[10][11]

-

Administration:

-

Sample Collection:

-

Blood: Collect blood samples from the tail vein or via cardiac puncture at multiple time points (e.g., 10, 30, 60, 120 minutes) post-administration.[1][7]

-

Urine and Feces: House rats in metabolic cages to allow for separate collection of urine and feces over a specified period (e.g., 24, 48, or 72 hours).[13]

-

Tissues: At the final time point, euthanize the animals and harvest key organs (liver, kidneys, spleen, muscle, brain, etc.).[7]

-

-

Sample Analysis:

-

Homogenize tissue samples.

-

Measure the radioactivity in blood, urine, feces, and tissue homogenates using a liquid scintillation counter to quantify the concentration of ¹⁴C-D-Psicose and its metabolites (if any).[7]

-

Results are typically expressed as µg-equivalents of this compound per gram of sample.[7]

-

4.2 Protocol: Whole-Body Autoradiography in Mice

-

Objective: To visualize the distribution of this compound throughout the body.

-

Subjects: Male C3H mice.[11]

-

Test Substance: ¹⁴C-labeled this compound.

-

Administration: Administer ¹⁴C-D-Psicose (e.g., 100 mg/kg) via intravenous injection.[11]

-

Procedure:

-

At predetermined time points post-injection (e.g., 30 minutes, 1 hour), euthanize the mice by CO₂ asphyxiation.

-

Immediately freeze the whole body in a mixture of hexane and dry ice.

-

Embed the frozen carcass in a carboxymethyl cellulose block.

-

Obtain thin (e.g., 40 µm) sagittal sections of the entire body using a cryo-microtome.

-

Expose the sections to an imaging plate for a set duration.

-

Analyze the distribution of radioactivity using a bioimaging analyzer. This will reveal the organs and tissues where the labeled compound has accumulated.[11]

-

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the metabolic fate of this compound and a typical experimental workflow.

Caption: In Vivo Metabolic Fate of Orally Administered this compound.

Caption: Experimental Workflow for an In Vivo this compound ADME Study.

Physiological Effects and Mechanisms

While this compound is not metabolized for energy, it exerts several physiological effects. It has been shown to inhibit intestinal α-glucosidases (sucrase and maltase), which suppresses the sharp increase in blood glucose levels after carbohydrate ingestion.[1] Furthermore, studies in rats suggest that this compound can favorably alter lipid metabolism by decreasing lipogenesis and increasing fatty acid oxidation in the liver.[4][16] These effects, combined with its low caloric value, underscore its potential as a functional ingredient for managing metabolic disorders.

Conclusion

The in vivo metabolic pathway of this compound is well-characterized by its efficient absorption from the small intestine, rapid distribution to organs like the liver and kidney, profound metabolic stability, and swift elimination primarily through urine.[3][7][11] It is not utilized for energy in the way that common sugars are.[3][6] The quantitative data and experimental protocols summarized herein provide a robust framework for researchers and drug development professionals. The unique metabolic profile of this compound, coupled with its beneficial physiological effects on glucose and lipid metabolism, positions it as a highly promising sugar substitute for both food industry applications and potential therapeutic uses.[1][4] Further human trials are necessary to fully elucidate its long-term metabolic consequences and clinical applications.[10][11]

References

- 1. This compound Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-allulose: The Best Sugar Replacement? | by Rodion Senko | Oct, 2025 | Medium [biobazaar.medium.com]

- 3. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. allulose.org [allulose.org]

- 7. Intestinal absorption, organ distribution, and urinary excretion of the rare sugar this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research Advances of d-allulose: An Overview of Physiological Functions, Enzymatic Biotransformation Technologies, and Production Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic Profiling of Rat Kidney Tissue Following Administration of D-Allulose [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. Intestinal absorption, organ distribution, and urinary excretion of the rare sugar this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic Stability of D-Allulose in Biorelevant Media and Hepatocytes: Comparison with Fructose and Erythritol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic effects of this compound in rats: studies on faecal and urinary excretion and caecal fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biokinetic of the rare sugar D-Allulose in human blood and urine | FISA - Forschungsinformationssystem Agrar und Ernährung [fisaonline.de]

- 15. Allulose in human diet: the knowns and the unknowns | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 16. pubs.acs.org [pubs.acs.org]

D-Psicose: A Comprehensive Technical Guide to Absorption and Excretion in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose (also known as D-Allulose) is a rare sugar and a C-3 epimer of D-fructose, which has garnered significant attention for its potential health benefits, including anti-hyperglycemic and anti-hyperlipidemic effects.[1] Unlike common sugars, this compound is minimally metabolized and provides virtually zero energy, making it an attractive candidate for use as a sugar substitute.[2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for its development as a food ingredient and therapeutic agent. This technical guide provides a comprehensive overview of the ADME studies of this compound in animal models, with a focus on quantitative data, experimental protocols, and relevant biological pathways.

I. Absorption and Bioavailability

Studies in rat models indicate that this compound is readily absorbed from the gastrointestinal tract. Following oral administration, this compound is detected in the bloodstream, with peak concentrations observed within an hour.[3]

Experimental Protocol: Oral Administration and Blood Sampling in Rats

A common experimental design to assess the oral absorption of this compound involves the following steps:

-

Housing and Acclimatization: Animals are housed in controlled conditions with a standard diet and water ad libitum for a period of acclimatization before the experiment.

-

Fasting: Rats are typically fasted overnight to ensure an empty stomach, which minimizes variability in absorption.

-

Dosing: A solution of this compound (e.g., 5 g/kg body weight) is administered orally via gavage.[4] For tracer studies, ¹⁴C-labeled this compound is used.[1][3]

-

Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 10, 30, 60, and 120 minutes) from the tail vein or via cardiac puncture under anesthesia.[3]

-

Sample Processing: Blood samples are processed to obtain plasma or serum, which is then stored at low temperatures (e.g., -80°C) until analysis.

-

Analysis: this compound concentrations in the plasma or serum are quantified using analytical techniques such as high-performance liquid chromatography (HPLC) or liquid scintillation counting for radiolabeled compounds.[3]

II. Distribution

Following absorption, this compound is distributed to various tissues. Autoradiography studies using ¹⁴C-labeled this compound in mice have shown high signals in the liver, kidney, and bladder.[3][5] Notably, accumulation in the brain has not been observed.[1][5] Seven days after a single oral dose, the residual amounts of this compound in the whole body were found to be less than 1%, indicating limited long-term retention.[3][5]

Experimental Protocol: Autoradiography in Mice

-

Animal Model: C3H mice are a suitable model for autoradiography studies.[1]

-

Dosing: ¹⁴C-labeled this compound (e.g., 100 mg/kg body weight) is administered intravenously.[1]

-

Tissue Collection: At selected time points post-administration, animals are euthanized, and whole-body cryosections are prepared.

-

Imaging: The sections are exposed to imaging plates, and the distribution of radioactivity is visualized using an autoradiography imaging system.

III. Metabolism

A key characteristic of this compound is its limited metabolism in the body. The energy value of this compound has been determined to be effectively zero in growing rats.[2] This is attributed to the fact that it is not a substrate for the primary enzymes involved in carbohydrate metabolism. While the majority of absorbed this compound is excreted unchanged, a portion of the unabsorbed sugar undergoes fermentation by gut microflora in the cecum, leading to the production of short-chain fatty acids (SCFAs).[4]

IV. Excretion

This compound is primarily excreted in the urine and feces. Following oral administration in rats, a significant portion of the dose is recovered in the urine, indicating substantial absorption and subsequent renal clearance.[3][4] The unabsorbed fraction is eliminated in the feces.[4]

Experimental Protocol: Excretion Studies in Rats

-

Animal Model: Male Wistar rats are housed in metabolic cages that allow for the separate collection of urine and feces.

-

Dosing: A single oral dose of this compound is administered. For quantitative analysis, radiolabeled this compound is often used.

-

Sample Collection: Urine and feces are collected over a specified period (e.g., 24 hours).[4]

-

Analysis: The amount of this compound in the collected urine and feces is quantified to determine the excretion profile.

V. Quantitative Data Summary

The following tables summarize the key quantitative data from ADME studies of this compound in rats.

Table 1: Pharmacokinetic Parameters of this compound in Rats After Oral Administration

| Time Point (minutes) | Blood Concentration (μg/g) |

| 10 | 11.3 ± 6.4 |

| 30 | 41.8 ± 16.2 |

| 60 | 48.5 ± 15.6 |

| 120 | 39.2 ± 9.5 |

| Data from a study with a single oral administration of 30,000 μg of this compound to Wistar rats.[3] |

Table 2: Cumulative Urinary Excretion of this compound in Rats After Oral Administration

| Time Point | Cumulative Urinary Excretion (% of dose) |

| 1 hour | 20% |

| 2 hours | 33% |

| 24 hours | 11-15% |

| Data compiled from studies with single oral administrations.[3][4] |

Table 3: Fecal Excretion of this compound in Rats After Oral Administration

| Time Point | Fecal Excretion (% of dose) |

| 24 hours | 8-13% |

| Data from a study with a single oral administration of 5g/kg body weight to Wistar rats.[4] |

Table 4: Pharmacokinetic Parameters of this compound in Rats After Intravenous Administration

| Time Point (minutes) | Blood Concentration (μg/g) |

| 10 | 132.0 ± 22.1 |

| 30 | 83.0 ± 26.5 |

| 60 | 77.2 ± 23.5 |

| 120 | 40.1 ± 31.5 |

| Data from a study with a single intravenous administration of isotope-labeled this compound to Wistar rats.[3] |

Table 5: Cumulative Urinary Excretion of this compound in Rats After Intravenous Administration

| Time Point | Cumulative Urinary Excretion (% of dose) |

| 10 minutes | ~15% |

| 30 minutes | ~24% |

| 60 minutes | ~44% |

| 120 minutes | ~50% |

| Data from a study with a single intravenous administration of isotope-labeled this compound to Wistar rats.[3] |

VI. Conclusion

The available data from animal models, primarily in rats, demonstrate that this compound is well-absorbed orally and rapidly excreted, mainly through the urine.[1][3] It undergoes minimal metabolism and does not accumulate in tissues long-term.[2][3][5] These favorable pharmacokinetic properties, combined with its low-calorie nature, support its potential as a safe and effective sugar substitute. Further research, including studies in other animal models and ultimately in humans, will be crucial to fully elucidate its metabolic fate and solidify its role in food and pharmaceutical applications.[3][5]

References

- 1. Intestinal absorption, organ distribution, and urinary excretion of the rare sugar this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a rare sugar that provides no energy to growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intestinal absorption, organ distribution, and urinary excretion of the rare sugar this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic effects of this compound in rats: studies on faecal and urinary excretion and caecal fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Interaction of D-Psicose (Allulose) with Gut Microbiota: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Psicose, also known as allulose, is a low-calorie rare sugar that has garnered significant interest as a sugar substitute. Beyond its desirable sweet taste and near-zero caloric value, emerging research indicates that this compound interacts with the gut microbiota, potentially modulating its composition and metabolic output. This technical guide provides a comprehensive overview of the current understanding of these interactions, with a focus on quantitative data, detailed experimental methodologies, and visualization of key pathways and workflows. The unabsorbed portion of this compound, estimated to be around 30%, reaches the colon where it becomes a substrate for microbial fermentation.[1] This interaction leads to the production of short-chain fatty acids (SCFAs) and alterations in the microbial landscape, with implications for host health, including metabolic regulation and gut barrier function.

Quantitative Impact of this compound on Gut Microbiota Composition

This compound supplementation has been shown to alter the composition of the gut microbiota in both preclinical and ex vivo human models. The following tables summarize the key quantitative changes observed in various studies.

Table 1: Relative Abundance of Gut Bacterial Genera in High-Fat Diet-Induced Obese Mice Supplemented with D-Allulose

| Bacterial Genus | High-Fat Diet (HFD) Control Group (Relative Abundance %) | HFD + 5% D-Allulose (ALL) Group (Relative Abundance %) | Percentage Change | Key Functions | Reference |

| Lactobacillus | ~1.5 | ~10.0 | ~+567% | Probiotic, improves gut barrier integrity | [2] |

| Coprococcus | ~2.0 | ~6.0 | ~+200% | Butyrate and propionate producer | [2] |

| Coprobacillus | ~0.5 | ~1.5 | ~+200% | Associated with lean phenotypes | [2] |

| Turicibacter | ~4.0 | ~1.0 | ~-75% | Associated with obesity | [2] |

| Clostridiaceae | ~3.0 | ~1.0 | ~-67% | Some species associated with inflammation | [2] |

| Dorea | ~2.5 | ~0.5 | ~-80% | Associated with obesity | [2] |

| Erysipelotrichaceae | ~5.0 | ~1.0 | ~-80% | Associated with diet-induced obesity | [2] |

Data are approximated from graphical representations in the cited literature for illustrative purposes.

Table 2: Changes in Butyrate-Producing Bacteria in an Ex Vivo Human Gut Model with D-Allulose

| Bacterial Species/Family | Control | D-Allulose Treatment | Fold Change | Notes | Reference |

| Anaerostipes hadrus | Undetected | Significantly Increased | - | Known butyrate producer | [3] |

| Lachnospiraceae (unclassified species) | Undetected | Significantly Increased | - | Family contains many butyrate producers | [3] |

| Eubacteriaceae | No significant change | No significant change | - | Family contains butyrate producers | [3] |

| Barnesiellaceae | No significant change | No significant change | - | [3] |

Modulation of Short-Chain Fatty Acid (SCFA) Production

A key outcome of the microbial fermentation of this compound is the production of SCFAs, which are crucial signaling molecules and energy sources for the host.

Table 3: Impact of this compound on Fecal and Cecal SCFA Concentrations

| SCFA | Study Type | Control Group | This compound Group | Key Findings | Reference |

| Total SCFAs | In vivo (mice) | Lower | Elevated | D-allulose induced elevated total SCFA production. | [4] |

| Butyrate | In vivo (mice) | No significant difference | Tendency to increase | No statistically significant difference was observed. | [2] |

| Butyrate | Ex vivo (human) | Lower | Significantly increased | D-allulose resulted in a larger increase in butyrate between 6-24 hours. | [3] |

| Acetate | In vivo (mice, colitis model) | Higher | Significantly Lower | This compound suppressed acetate production in a colitis model. | [5] |

| Propionate | In vivo (mice, colitis model) | Higher | Significantly Lower | This compound suppressed propionate production in a colitis model. | [5] |

| Butyrate | In vivo (mice, colitis model) | Higher | Significantly Lower | This compound suppressed butyrate production in a colitis model. | [5] |

It is important to note that the impact of this compound on SCFA production can be context-dependent, as evidenced by the contrasting results in healthy versus colitis models.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound and gut microbiota interactions.

16S rRNA Gene Sequencing for Microbiota Profiling

This protocol outlines the general steps for analyzing the gut microbial composition from fecal samples.

-

Fecal Sample Collection and DNA Extraction:

-

Collect fecal samples and immediately store them at -80°C to preserve microbial DNA.

-

Extract total genomic DNA from a known weight of fecal matter (e.g., 200 mg) using a commercial kit such as the QIAamp DNA Stool Mini Kit, following the manufacturer's instructions.[6] This typically involves mechanical lysis (bead-beating) to disrupt bacterial cell walls, followed by DNA purification.

-

-

PCR Amplification of the 16S rRNA Gene:

-

Amplify a hypervariable region of the 16S rRNA gene (commonly the V3-V4 region) using universal primers.

-

A two-step PCR approach is often employed. The first PCR amplifies the target region, and the second PCR adds unique barcodes and sequencing adapters to each sample for multiplexing.[7]

-

PCR reaction conditions (e.g., annealing temperature, number of cycles) should be optimized for the specific primers and polymerase used.

-

-

Library Preparation and Sequencing:

-

Purify the indexed PCR products to remove primers and other contaminants.

-

Quantify the DNA concentration of each library to ensure equal representation in the sequencing run.

-

Pool the libraries and sequence them on a high-throughput sequencing platform, such as the Illumina MiSeq.[6]

-

-

Bioinformatic Analysis:

-

Process the raw sequencing reads to remove low-quality sequences and chimeras.

-

Cluster sequences into Operational Taxonomic Units (OTUs) at a defined similarity threshold (e.g., 97%) or use denoising algorithms like DADA2 to infer Amplicon Sequence Variants (ASVs).

-

Assign taxonomy to the OTUs/ASVs by comparing them to a reference database such as Greengenes or SILVA.

-

Analyze the resulting data for alpha diversity (within-sample diversity), beta diversity (between-sample diversity), and differential abundance of specific taxa.

-

Quantification of Short-Chain Fatty Acids by Gas Chromatography (GC)

This protocol describes a common method for measuring SCFA concentrations in fecal or cecal samples.

-

Sample Preparation and Extraction:

-

Homogenize a known weight of fecal or cecal content (e.g., 50 mg) in a suitable solvent, often an acidic aqueous solution, to protonate the SCFAs.

-

Add an internal standard (e.g., 2-ethylbutyric acid) to each sample for accurate quantification.

-

Perform a liquid-liquid extraction using a solvent such as diethyl ether or a mixture of n-butanol, tetrahydrofuran, and acetonitrile to separate the SCFAs from the sample matrix.[8]

-

Centrifuge the mixture to separate the organic and aqueous phases.

-

-

Derivatization (Optional but Recommended):

-

While not always necessary, derivatization of SCFAs (e.g., to form methyl or butyl esters) can improve their volatility and chromatographic properties.

-

-

Gas Chromatography Analysis:

-

Inject the extracted and derivatized (if applicable) sample into a gas chromatograph equipped with a flame ionization detector (FID).

-

Use a capillary column suitable for SCFA separation (e.g., a DB-23 column).[8]

-

The oven temperature program should be optimized to achieve good separation of the different SCFAs.

-

The FID response is proportional to the mass of the carbon atoms, allowing for quantification.

-

-

Data Analysis:

-

Identify and quantify the SCFAs in the samples by comparing their retention times and peak areas to those of a standard mixture of known SCFA concentrations.

-

Normalize the results to the initial weight of the fecal or cecal sample and the internal standard.

-

In Vitro Batch Fermentation with Human Fecal Inoculum

This protocol provides a framework for studying the fermentation of this compound by the human gut microbiota in a controlled laboratory setting.

-

Preparation of Media and Substrate:

-

Prepare a basal fermentation medium that mimics the nutrient environment of the human colon. This medium typically contains peptones, yeast extract, salts, and a reducing agent (e.g., L-cysteine) to maintain anaerobic conditions.[9]

-

Prepare a stock solution of this compound to be added as the primary carbohydrate source.

-

-

Inoculum Preparation:

-

Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.

-

Under strict anaerobic conditions (e.g., in an anaerobic chamber), homogenize the fecal sample in a pre-reduced anaerobic dilution solution (e.g., phosphate-buffered saline with a reducing agent) to create a fecal slurry (e.g., 10% w/v).[9]

-

-

Fermentation Setup:

-

Dispense the basal medium into sterile fermentation vessels (e.g., serum bottles or tubes).

-

Add the this compound substrate to the experimental vessels. Include a control vessel with no added carbohydrate.

-

Inoculate each vessel with the fecal slurry under anaerobic conditions.

-

Seal the vessels and incubate them at 37°C with gentle shaking.

-

-

Sampling and Analysis:

-

Collect samples from the fermentation vessels at various time points (e.g., 0, 6, 12, 24, 48 hours).

-

At each time point, measure the pH of the culture.

-

Centrifuge the samples to separate the bacterial pellet from the supernatant.

-

Store the supernatant at -20°C or -80°C for SCFA analysis.

-

Store the bacterial pellet at -80°C for subsequent DNA extraction and microbiota analysis (16S rRNA sequencing).

-

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the interaction of this compound with the gut microbiota.

Caption: Overview of this compound fermentation by gut microbiota.

Caption: Experimental workflow for 16S rRNA microbiome analysis.

Caption: Signaling pathway of butyrate produced from this compound fermentation.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is not an inert sugar substitute in the context of the gastrointestinal tract. Its fermentation by the gut microbiota leads to significant alterations in microbial composition, favoring the growth of potentially beneficial bacteria and leading to the production of SCFAs, particularly butyrate. These changes may contribute to the reported anti-obesity and metabolic health benefits of this compound.

However, the field is still in its early stages. Future research should focus on:

-

Human Clinical Trials: Well-controlled human studies are needed to confirm the findings from animal and ex vivo models and to determine the long-term effects of this compound consumption on the human gut microbiome and health.

-

Mechanistic Studies: Further investigation is required to elucidate the specific microbial pathways involved in this compound metabolism and the precise mechanisms by which the altered microbiota and their metabolites influence host physiology.

-

Personalized Nutrition: Given the inter-individual variability in gut microbiota composition, the effects of this compound may differ between individuals. Research into personalized responses to this compound based on an individual's microbiome profile is a promising avenue for future investigation.

References

- 1. This compound Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. d-Allulose and erythritol increase butyrate production and impact the gut microbiota in healthy adults and adults with type-2 diabetes ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Inhibits Intestinal alpha-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro fermentation models to study how exogenous factors shape the gut microbiome: applications, pros and cons [gutmicrobiotaforhealth.com]

- 7. Gut Microbial Utilization of the Alternative Sweetener, D-Allulose, via AlsE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Workflow for Microbiome Data Analysis: from raw reads to community analyses. [bioconductor.org]

- 9. An In Vitro Batch-culture Model to Estimate the Effects of Interventional Regimens on Human Fecal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermochemical Properties of D-Psicose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Psicose (also known as D-Allulose) is a rare monosaccharide and a C-3 epimer of D-fructose, which has garnered significant attention in the food and pharmaceutical industries for its low caloric value and potential health benefits. A thorough understanding of its thermochemical properties is essential for its application in drug development, formulation, and food processing. This technical guide provides a comprehensive overview of the core thermochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its interaction with relevant signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis.

Core Thermochemical Properties of this compound

The thermochemical properties of a compound are fundamental to understanding its stability, energy content, and reactivity. For this compound, these properties are crucial for applications ranging from predicting its behavior in formulations to understanding its metabolic fate.

Enthalpy, Gibbs Free Energy, and Entropy

Table 1: Standard Enthalpy, Gibbs Free Energy, and Entropy of this compound and Related Compounds (at 298.15 K)

| Compound | State | ΔHf° (kJ/mol) | ΔGf° (kJ/mol) | S° (J/mol·K) |

| This compound | Crystalline | Value not experimentally determined | Value not experimentally determined | See Heat Capacity Data |

| This compound | Aqueous | -1047.88 (Estimated) | -744.11 (Estimated) | Not determined |

| D-Allose | Aqueous | -1055.3 (Estimated) | -742.7 (Estimated) | Not determined |

| D-Glucose | Aqueous | -1073.3[1][2] | -750.5[3] | Not determined |

| D-Fructose | Crystalline | -1265.60 ± 0.46[4][5] | -820.70 (Calculated)[4] | Not determined |

Note on Estimations: The estimated values for aqueous this compound and D-Allose are derived from the experimental data on the isomerization of aqueous this compound to D-Allose (ΔH° = 7.42 ± 1.7 kJ·mol⁻¹, ΔG° = -1.41 ± 0.09 kJ·mol⁻¹) and are presented here for comparative purposes. A direct, experimentally verified thermochemical linkage to a common standard like D-Glucose is needed for absolute values.

Heat Capacity

The heat capacity of a substance is a measure of the amount of heat energy required to raise its temperature by a specific amount. This is a critical parameter for understanding how a substance will respond to thermal processing. The heat capacity of crystalline this compound has been precisely measured.

Table 2: Molar Heat Capacity (Cp,m) of Crystalline this compound at Various Temperatures

| Temperature (K) | Molar Heat Capacity (J/mol·K) |

| 15 | 1.84 |

| 50 | 38.25 |

| 100 | 90.10 |

| 150 | 134.4 |

| 200 | 173.2 |

| 250 | 209.5 |

| 298.15 | 243.8 |

| 330 | 266.4 |

Data sourced from Murata et al. (2019).

Caloric Value

From a nutritional and metabolic perspective, the effective energy content, or caloric value, is a key thermochemical property. This compound is known for its significantly low caloric value.

Table 3: Caloric Value of this compound

| Context | Caloric Value (kcal/g) | Reference |

| In humans | ~0.2 - 0.4 | [6] |

| In rats | 0.007 | [6] |

Experimental Protocols for Thermochemical Analysis

Accurate determination of thermochemical properties requires rigorous experimental methodologies. The following sections detail the protocols for key techniques used in the study of carbohydrates like this compound.

Adiabatic Calorimetry for Heat Capacity Measurement

Adiabatic calorimetry is a highly precise method for determining the heat capacity of a substance as a function of temperature.

Methodology:

-

Sample Preparation: A highly purified, crystalline sample of this compound is required. The sample should be thoroughly dried to remove any residual solvent, which can affect the heat capacity measurements. The mass of the sample is precisely determined.

-

Calorimeter Setup: The sample is placed in a sample container within the adiabatic calorimeter. The calorimeter is designed to minimize heat exchange with the surroundings, typically through the use of vacuum insulation and radiation shields.

-

Measurement Procedure: The measurement is performed in a series of steps. A known amount of electrical energy is introduced to the sample, causing a small increase in temperature. The system is then allowed to reach thermal equilibrium. The temperature increase is precisely measured.

-

Data Analysis: The heat capacity at a given temperature is calculated by dividing the amount of energy introduced by the observed temperature rise. This process is repeated over a wide range of temperatures to obtain the heat capacity as a function of temperature. From the heat capacity data, other thermodynamic functions such as standard entropy can be calculated by integrating the heat capacity divided by temperature from 0 K.

The following diagram illustrates the workflow for adiabatic calorimetry.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is the standard method for determining the gross energy content (enthalpy of combustion) of a substance.

Methodology:

-

Sample Preparation: A known mass of the this compound sample is pressed into a pellet. The sample must be completely dry.

-

Bomb Assembly: The pellet is placed in a sample holder within a high-pressure stainless-steel vessel, known as the "bomb." A fuse wire is positioned to be in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion of the sample releases heat, which is transferred to the surrounding water, causing its temperature to rise.

-

Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat released by the combustion is calculated from the temperature rise of the water and the known heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid). The enthalpy of combustion of this compound is then calculated on a per-mole basis.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

DSC is used to study the thermal behavior of materials, such as melting, glass transitions, and crystallization.

Methodology:

-

Sample Preparation: A small, precisely weighed amount of the this compound sample (typically 2-10 mg) is placed in a small aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat or cool the sample at a constant rate over a specified temperature range.

-

Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature changes.

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like crystallization) appear as peaks. The glass transition appears as a step change in the baseline. The temperature and enthalpy of these transitions can be determined from the thermogram.

Interaction with Cellular Signaling Pathways

Beyond its fundamental thermochemical properties, the biological effects of this compound are of significant interest in drug development. This compound has been shown to modulate intracellular signaling cascades, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway.